5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide
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Overview
Description
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Scientific Research Applications
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has also been studied for its potential use in treating neuropathic pain and has been shown to be effective in reducing pain in animal models.
Mechanism of Action
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide works by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the inflammatory response and is a target for many anti-inflammatory drugs. By inhibiting the activity of p38 MAP kinase, 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide reduces inflammation and pain.
Biochemical and Physiological Effects
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells. In addition, 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide does have some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. In addition, 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been shown to have some toxicity at high doses, which can limit its use in animal studies.
Future Directions
For the study of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide include the development of more potent and selective inhibitors of p38 MAP kinase and the study of its role in other medical conditions.
Synthesis Methods
The synthesis of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide involves the reaction of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid with pentylamine. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been validated by several studies and has been shown to produce high yields of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide.
properties
IUPAC Name |
5-chloro-2-methylsulfonyl-N-pentylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-4-5-6-14-12(16)9-7-11(19(2,17)18)15-8-10(9)13/h7-8H,3-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVHTLNEQBBFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC=C1Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide |
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